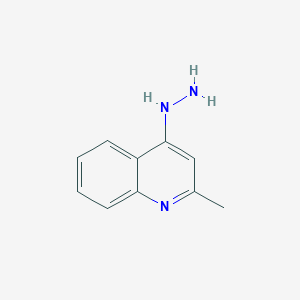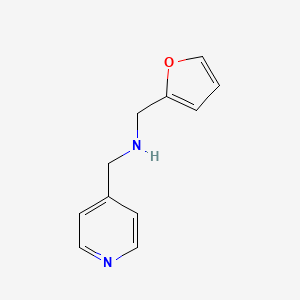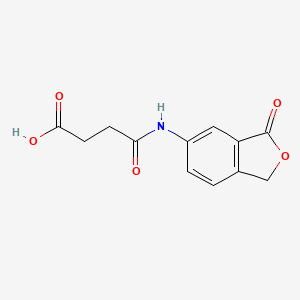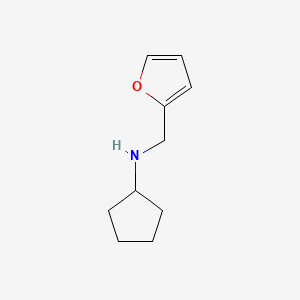
4-Hydrazinyl-2-Methylquinoline
Vue d'ensemble
Description
4-Hydrazinyl-2-Methylquinoline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Transformations and Derivatives
4-Hydrazinyl-2-methylquinoline serves as a foundational compound in the synthesis of various chemically interesting derivatives. For instance, the reaction of 4-hydrazino-2-methylquinolines with ethyl acetoacetate and acetone produces 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines. These transformations highlight the compound's versatility in synthesizing novel organic molecules with potential applications in drug discovery and materials science (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).
Spectroscopic Studies and Metal Complexes
Spectroscopic studies on derivatives of this compound have explored its interaction with metals, leading to the formation of metal complexes. This research provides insights into the electronic structures and potential applications of these complexes in areas such as catalysis, sensors, and materials science. For example, the study of the electronic absorption spectra of a hydrazone derived from this compound has been conducted to understand its behavior in various solvents and its potential applications in developing new coordination compounds (Seleem, El‐Inany, Mousa, & Hanafy, 2009).
Antioxidant and Biological Activities
Research into the biological activities of 4-hydrazinylquinoline derivatives has demonstrated their potential as antioxidants and protectors against oxidative stress. One study focused on the antioxidant activity of these compounds, particularly their effects on spermatozoa under oxidative stress conditions, providing a basis for further investigation into their therapeutic applications (Romanenko & Kozyr, 2022).
Antimicrobial and Antifungal Potentials
The antimicrobial and antifungal activities of this compound derivatives have been explored, with some compounds showing promising results against various bacterial and fungal strains. This research paves the way for the development of new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi (Le, Pham, & Nguyen, 2018).
Orientations Futures
Quinoline and its derivatives, including 4-Hydrazinyl-2-Methylquinoline, continue to be areas of active research due to their versatile applications in various fields . Future directions may include the development of new synthesis methods, exploration of novel applications, and further investigation of their biological activities .
Propriétés
IUPAC Name |
(2-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXSDQQZREXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366247 | |
| Record name | 4-Hydrazinyl-2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49612-00-2 | |
| Record name | 4-Hydrazinyl-2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)



![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)

